molecular formula C16H23N3O4 B11640100 N'-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide CAS No. 6016-98-4

N'-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide

Cat. No.: B11640100
CAS No.: 6016-98-4
M. Wt: 321.37 g/mol
InChI Key: BSOGHSWBPMOANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a morpholinylpropyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with a suitable acylating agent to form N-(4-methoxyphenyl)acetamide.

    Introduction of the Morpholinyl Group: The intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to introduce the morpholinylpropyl group.

    Final Amidation: The resulting product is subjected to amidation with ethylenediamine to yield the final compound.

Industrial Production Methods

Industrial production of N-(4-methoxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide.

    Reduction: Formation of N-(4-methoxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the morpholinylpropyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(4-methoxyphenyl)-N’-[3-(piperidin-4-yl)propyl]ethanediamide: Similar structure but with a piperidinyl group instead of a morpholinyl group.

Uniqueness

N-(4-methoxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide is unique due to the presence of both the methoxyphenyl and morpholinylpropyl groups, which confer specific chemical and biological properties. The combination of these groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

6016-98-4

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

N'-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide

InChI

InChI=1S/C16H23N3O4/c1-22-14-5-3-13(4-6-14)18-16(21)15(20)17-7-2-8-19-9-11-23-12-10-19/h3-6H,2,7-12H2,1H3,(H,17,20)(H,18,21)

InChI Key

BSOGHSWBPMOANF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.